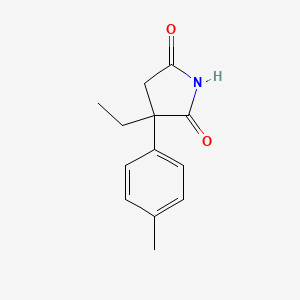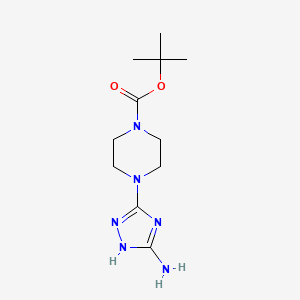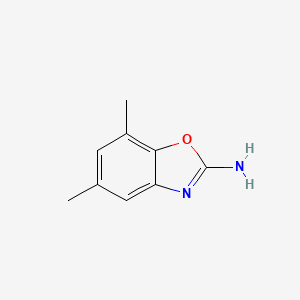
6-amino-N-cyclopropylpyridine-3-sulfonamide
Overview
Description
6-amino-N-cyclopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 . It is used for research purposes.
Molecular Structure Analysis
The IUPAC name of this compound is 6-amino-N-cyclopropyl-3-pyridinesulfonamide . The InChI code is 1S/C8H11N3O2S/c9-8-4-3-7 (5-10-8)14 (12,13)11-6-1-2-6/h3-6,11H,1-2H2, (H2,9,10) .Scientific Research Applications
Synthesis and Complexation with Metal Ions
- Research on sulfonamide derivatives like 6-amino-N-cyclopropylpyridine-3-sulfonamide has shown applications in the synthesis of complex compounds with metal ions. For example, tosylated 4-aminopyridine, a related compound, has been synthesized and complexed with Ni(II) and Fe(II) ions. Such studies indicate potential uses in pharmaceutical and chemical industries due to enhanced biological and catalytic potentials of these ligands (Orie, Duru, & Ngochindo, 2021).
Novel Heterocyclic Compounds Synthesis
- The reaction of aminopyridines with arensulfonamides, which are structurally similar to this compound, has been used for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides and similar compounds. Such methods are valuable for creating new heterocyclic compounds with potential applications in various biochemical processes (Rozentsveig et al., 2013).
Understanding Detoxification Mechanisms
- Studies on sulfonamide compounds have also helped in understanding detoxification mechanisms of certain carcinogenic compounds. For instance, the reaction of nitroso derivatives with glutathione was studied, uncovering new binding forms between arylnitroso compounds and thiols, which could be significant in pharmacological and toxicological research (Umemoto et al., 1988).
Development of Antibiotics
- The sulfonamide group, a key part of compounds like this compound, plays a critical role in the development of sulfonamide antibacterials. These are used as inhibitors of tetrahydropteroic acid synthetase, showing the significance of the sulfonamide group in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010; Smith & Jones, 2008).
Antibody Generation for Antibiotic Detection
- Sulfonamide derivatives are instrumental in generating antibodies for detecting a range of sulfonamide antibiotics, highlighting their role in developing sensitive detection methods for antibiotics in various samples, such as milk (Adrián et al., 2009).
Inhibiting Carbonic Anhydrases
- Sulfonamide derivatives are widely used as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The presence of heterocyclic systems in sulfonamide structures enhances their binding to active sites of carbonic anhydrases, demonstrating their significance in biochemical research (Komshina et al., 2020).
Properties
IUPAC Name |
6-amino-N-cyclopropylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDRKBXRQXIMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248927-92-5 | |
| Record name | 6-amino-N-cyclopropylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B1373534.png)
![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1373537.png)



![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)




